Cas no 406470-57-3 (5-(4-fluorophenoxy)methyl-2-furoic acid)

5-(4-fluorophenoxy)methyl-2-furoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid
- 5-(4-Fluoro-phenoxymethyl)-furan-2-carboxylic acid
- 5-(4-FLUOROPHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID
- 5-[(4-fluorophenoxy)methyl]-2-furoic acid
- 5-(4-fluorophenoxymethyl)furan-2-carboxylic acid
- AC1LBD2J
- AC1Q73AA
- SureCN3229701
- 5-(4-fluorophenoxy)methyl-2-furoic acid
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- MDL: MFCD02090845
- Inchi: InChI=1S/C12H9FO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
- InChI Key: KYVUAHUKHLAOMK-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)OCC2=CC=C(C(=O)O)O2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
5-(4-fluorophenoxy)methyl-2-furoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08084-0.05g |
5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid |
406470-57-3 | 95.0% | 0.05g |
$56.0 | 2025-02-21 | |
abcr | AB375616-250mg |
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid; . |
406470-57-3 | 250mg |
€239.50 | 2025-02-14 | ||
Chemenu | CM114929-5g |
5-[(4-fluorophenoxy)methyl]-2-furoic acid |
406470-57-3 | 95% | 5g |
$640 | 2021-08-06 | |
Enamine | EN300-08084-0.25g |
5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid |
406470-57-3 | 95.0% | 0.25g |
$119.0 | 2025-02-21 | |
abcr | AB375616-5 g |
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid |
406470-57-3 | 5g |
€519.80 | 2022-03-02 | ||
TRC | F590828-100mg |
5-[(4-fluorophenoxy)methyl]-2-furoic acid |
406470-57-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
abcr | AB375616-250 mg |
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid |
406470-57-3 | 250MG |
€176.40 | 2022-03-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018721-1g |
5-(4-Fluoro-phenoxymethyl)-furan-2-carboxylic acid |
406470-57-3 | 1g |
3884CNY | 2021-05-07 | ||
1PlusChem | 1P00BZKB-500mg |
5-(4-FLUORO-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID |
406470-57-3 | 95% | 500mg |
$285.00 | 2023-12-17 | |
1PlusChem | 1P00BZKB-100mg |
5-(4-Fluoro-phenoxymethyl)-furan-2-carboxylic acid |
406470-57-3 | 95% | 100mg |
$47.00 | 2025-02-25 |
5-(4-fluorophenoxy)methyl-2-furoic acid Related Literature
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on 5-(4-fluorophenoxy)methyl-2-furoic acid
Introduction to 5-(4-fluorophenoxy)methyl-2-furoic acid (CAS No. 406470-57-3)
5-(4-fluorophenoxy)methyl-2-furoic acid, identified by its Chemical Abstracts Service (CAS) number 406470-57-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of furoic acid derivatives, characterized by its unique structural features that include a furan ring substituted with a hydroxymethyl group and a phenoxy moiety linked to a fluorine atom. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The furan ring in 5-(4-fluorophenoxy)methyl-2-furoic acid is a key structural element that contributes to its reactivity and potential biological activity. Furan derivatives are well-documented for their role in medicinal chemistry, often serving as scaffolds for drug development due to their ability to interact with biological targets in specific ways. The fluorophenoxy substituent further enhances the compound's pharmacological profile by introducing electron-withdrawing effects and influencing metabolic stability. These features make it an attractive candidate for further exploration in the design of novel therapeutic agents.
In recent years, there has been growing interest in 5-(4-fluorophenoxy)methyl-2-furoic acid due to its potential applications in the development of small-molecule drugs. The fluorine atom at the para position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly modulate the pharmacokinetic properties of a molecule, including its bioavailability, metabolic clearance, and binding affinity to biological targets. This has led to extensive research into fluorinated compounds as they often exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts.
One of the most compelling aspects of 5-(4-fluorophenoxy)methyl-2-furoic acid is its utility as a building block in synthetic chemistry. The combination of the hydroxymethyl and phenoxy groups provides multiple sites for chemical modification, allowing researchers to tailor the compound's properties for specific applications. For instance, it can be used to synthesize more complex molecules through reactions such as esterification, alkylation, or coupling with other pharmacophores. This flexibility makes it a valuable asset in drug discovery pipelines, where rapid and efficient synthesis of novel compounds is essential.
The furoic acid derivative core of 5-(4-fluorophenoxy)methyl-2-furoic acid has also been explored for its potential biological activities. Furoic acid itself is known to possess various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. By incorporating additional functional groups such as the fluorophenoxy moiety, researchers aim to enhance or modify these effects, leading to the discovery of new therapeutic interventions. Preliminary studies have suggested that derivatives like this may have applications in treating inflammatory diseases, infectious disorders, and other conditions where modulating biological pathways is beneficial.
Advances in computational chemistry and molecular modeling have further accelerated the study of 5-(4-fluorophenoxy)methyl-2-furoic acid. These tools allow researchers to predict how the compound will interact with biological targets at the molecular level, providing insights into its potential efficacy and safety profiles before experimental validation is necessary. Such predictive capabilities are crucial in modern drug development, as they help streamline the process by identifying promising candidates early on while minimizing costly failures later in the pipeline.
The synthesis of 5-(4-fluorophenoxy)methyl-2-furoic acid presents both challenges and opportunities for chemists. The presence of sensitive functional groups requires careful optimization of reaction conditions to ensure high yields and purity. However, recent advancements in synthetic methodologies have made it increasingly feasible to produce this compound efficiently on both laboratory and industrial scales. Techniques such as catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and flow chemistry have all contributed to improving access to this valuable intermediate.
In conclusion,5-(4-fluorophenoxy)methyl-2-furoic acid (CAS No. 406470-57-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile building block for drug discovery underscores its importance in ongoing research efforts aimed at developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve,5-(4-fluorophenoxy)methyl-2-furoic acid is likely to remain at the forefront of medicinal chemistry innovation.
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